molecular formula C6H2ClN3O2 B1505167 6-Chloro-5-nitropyridine-2-carbonitrile CAS No. 1232432-41-5

6-Chloro-5-nitropyridine-2-carbonitrile

Cat. No. B1505167
CAS RN: 1232432-41-5
M. Wt: 183.55 g/mol
InChI Key: IPBWCSJVTULIKY-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2ClN3O2. It is used as a substrate in a Negishi coupling reaction with an arylzinc halide .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-nitropyridine-2-carbonitrile is represented by the SMILES string C1=C(C=NC(=C1N+[O-])Cl)C#N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-5-nitropyridine-2-carbonitrile are not detailed in the search results, it is used as a substrate in a Negishi coupling reaction with an arylzinc halide .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related pyridine derivatives are essential in understanding their properties and potential applications. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized, and its structure was analyzed using X-ray diffraction. This compound crystallizes with two independent molecules in the asymmetric unit, linked by hydrogen bonds and weak aromatic π⋯π stacking interactions. The absorption and fluorescence properties were explored, showing maximum absorption at 290 nm and fluorescence at 480 nm, indicating potential applications in optical materials and sensors (Jukić et al., 2010).

Computational Studies and Molecular Interactions

  • Computational studies on similar nitropyridine derivatives, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure, energy levels, and electron density. This includes analyses of molecular electrostatic potential, frontier molecular orbital, and donor-acceptor interactions. Such studies are crucial for designing molecules with specific properties for applications in molecular electronics and as ligands in coordination chemistry (Arulaabaranam et al., 2021).

Electrochemical and Spectroscopic Studies

  • Electrochemical methods have been applied to generate radicals for study by electron spin resonance spectroscopy, demonstrating the utility of nitro-substituted pyridines in understanding radical formation and stabilization. This research contributes to the broader field of radical chemistry and its application in materials science and catalysis (Geske & Maki, 1960).

Application in Ligand Design and Coordination Chemistry

  • The synthesis of new classes of compounds based on the pyridine skeleton, such as strongly fluorescent heterocyclic compounds, highlights the potential of nitropyridine derivatives in developing novel materials with significant optical properties. These compounds could have applications in the development of new fluorescent markers for biological and materials science research (Sahraei et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWCSJVTULIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704591
Record name 6-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitropicolinonitrile

CAS RN

1232432-41-5
Record name 6-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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